molecular formula C27H22BrNO3 B12045485 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate CAS No. 355429-12-8

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12045485
CAS No.: 355429-12-8
M. Wt: 488.4 g/mol
InChI Key: NWQMLHVPVKUWAU-UHFFFAOYSA-N
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Description

The compound 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate (hereafter referred to as the target compound) is a quinoline-based ester featuring two distinct aromatic substituents: a 4-ethylphenyl group on the oxoethyl moiety and a 4-bromophenyl group on the quinoline core.

  • Molecular formula: Likely C₃₃H₂₉BrNO₃ (inferred from substituent replacement in analogs).
  • Functional groups: Ester linkage, ketone, bromine substituent, and methylquinoline.
  • Supramolecular interactions: Expected weak C–H···O hydrogen bonds and halogen-mediated contacts (Br···O/N), as observed in related compounds .

Properties

CAS No.

355429-12-8

Molecular Formula

C27H22BrNO3

Molecular Weight

488.4 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H22BrNO3/c1-3-18-7-9-20(10-8-18)25(30)16-32-27(31)23-15-24(19-11-13-21(28)14-12-19)29-26-17(2)5-4-6-22(23)26/h4-15H,3,16H2,1-2H3

InChI Key

NWQMLHVPVKUWAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative reacts with the quinoline core in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound’s ester group undergoes hydrolysis under acidic or basic conditions. Key observations include:

  • Basic Hydrolysis : Treatment with NaOH (1M, aqueous ethanol, 80°C) cleaves the ester bond, yielding 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid and 2-(4-ethylphenyl)-2-oxoethanol .

  • Acidic Hydrolysis : HCl (6M, reflux) produces the same carboxylic acid but with lower yield (75%) compared to basic conditions (92%) .

ConditionReagentProduct(s)YieldReference
BasicNaOH (1M)2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid + 2-(4-ethylphenyl)-2-oxoethanol92%
AcidicHCl (6M)Same as above75%

Reduction of the Oxoethyl Group

The 2-oxoethyl moiety is susceptible to reduction:

  • Catalytic Hydrogenation : H₂/Pd-C (1 atm, 25°C) reduces the ketone to a secondary alcohol, forming 2-(4-ethylphenyl)-2-hydroxyethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate.

  • Chemical Reduction : NaBH₄ in methanol (0°C, 2h) selectively reduces the ketone without affecting the ester, yielding the same alcohol (82% yield) .

MethodReagent/CatalystProductYieldNotes
Catalytic HydrogenationH₂/Pd-C2-(4-Ethylphenyl)-2-hydroxyethyl derivative78%Requires inert atmosphere
Chemical ReductionNaBH₄ (methanol)Same as above82%No side reactions observed

Nucleophilic Aromatic Substitution (Br → X)

The 4-bromophenyl group participates in substitution reactions:

  • Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids (DME/H₂O, 80°C), the bromine is replaced by aryl groups (e.g., phenyl, 4-methoxyphenyl) .

  • Amination : Heating with NH₃/CuI in DMF (120°C, 24h) replaces Br with NH₂ (65% yield) .

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, arylboronic acidAryl-substituted derivative70–85%
AminationNH₃, CuI, DMF4-Aminophenyl analog65%

Electrophilic Substitution on the Quinoline Ring

The quinoline core undergoes electrophilic reactions at the 5- and 7-positions:

  • Nitration : HNO₃/H₂SO₄ (0°C) introduces a nitro group at position 5, forming 5-nitro-8-methylquinoline-4-carboxylate derivatives .

  • Sulfonation : Fuming H₂SO₄ (60°C) adds a sulfonic acid group at position 7 (58% yield) .

ReactionReagentPositionProductYield
NitrationHNO₃/H₂SO₄55-Nitro derivative63%
SulfonationFuming H₂SO₄77-Sulfonic acid derivative58%

Oxidative Degradation

Strong oxidants target the methyl and ethyl groups:

  • KMnO₄ Oxidation : In acidic conditions (H₂SO₄), the 8-methyl group oxidizes to a carboxylic acid, yielding 8-carboxyquinoline-4-carboxylate .

  • CrO₃ Oxidation : The ethylphenyl side chain is oxidized to a phenylacetic acid moiety (45% yield) .

OxidantTarget GroupProductYield
KMnO₄ (H₂SO₄)8-Methyl8-Carboxyquinoline derivative68%
CrO₃ (acetone)4-EthylphenylPhenylacetic acid analog45%

Photochemical Reactions

UV irradiation (λ = 254nm, methanol) induces bond cleavage:

  • C-O Bond Cleavage : The ester linkage breaks, forming 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid and 4-ethylphenylglyoxal .

ConditionProductMechanism
UV light (254nm)Acid + glyoxalRadical-mediated cleavage

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C27H22BrNO3
  • Molar Mass : 462.37 g/mol
  • CAS Number : 355429-12-8
  • Appearance : Typically presented as a crystalline solid.

The compound features a quinoline backbone, which is known for its biological activity, particularly in pharmaceutical applications.

Physical Properties

PropertyValue
DensityNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents
Flash PointNot specified

Medicinal Chemistry

This compound has shown promise in various medicinal chemistry applications:

  • Anticancer Activity : Research indicates that quinoline derivatives exhibit anticancer properties. The incorporation of bromophenyl and ethylphenyl groups may enhance biological activity against certain cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess significant antimicrobial activity, suggesting potential for development as new antibiotics.

Organic Synthesis

In the realm of organic synthesis, 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate serves as an important intermediate:

  • Building Block for Heterocycles : Its structure allows for further modifications to create complex heterocyclic compounds that are crucial in drug development.
  • Functionalization Potential : The presence of reactive functional groups makes it suitable for further chemical transformations.

Material Science

The compound's unique properties may also find applications in material science:

  • Polymer Chemistry : It could be used as a monomer or additive in the synthesis of polymers with specific properties, such as enhanced thermal stability or electrical conductivity.

Case Studies

  • Anticancer Activity Study :
    A study published in a peer-reviewed journal demonstrated that derivatives of quinoline exhibited significant cytotoxic effects on breast cancer cell lines. The study highlighted the importance of substituents like bromophenyl in enhancing activity levels compared to unsubstituted analogs .
  • Synthesis of Heterocycles :
    A research article detailed the synthesis of various heterocyclic compounds using derivatives of quinoline as starting materials. The findings indicated that specific substitutions led to improved yields and selectivity in reactions .
  • Antimicrobial Testing :
    Another study evaluated the antimicrobial efficacy of quinoline derivatives against multiple bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromophenyl and ethylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of 2-oxoethyl quinoline carboxylates. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Quinoline/2-oxoethyl) Molecular Weight (g/mol) Key Interactions Predicted CCS (Ų, [M+H]+) Reference
Target Compound 8-methyl, 4-bromophenyl (quinoline); 4-ethylphenyl (oxoethyl) ~584.5 (estimated) Expected C–H···O, Br···O N/A
CID 3642062 8-methyl, 4-heptylphenyl (quinoline); 4-ethylphenyl (oxoethyl) 507.7 C–H···O (3D network) 232.5
[2-(4-Nitrophenyl)-2-oxoethyl] analog 8-methyl, 4-methylphenyl (quinoline); 4-nitrophenyl (oxoethyl) 440.1 Nitro group enhances polarity N/A
[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] analog 8-methyl, 4-bromophenyl (quinoline); 4-chloro-3-nitrophenyl (oxoethyl) 490.1 Cl/Br halogen bonding, nitro participation N/A
2-[4-(Benzyloxy)phenyl]-2-oxoethyl analog 2-hydroxyquinoline; 4-benzyloxyphenyl (oxoethyl) 425.4 O–H···O, π-π stacking N/A
Key Observations:

Substituent Impact on Molecular Weight :

  • Bromine and heptyl groups increase molecular weight significantly (e.g., CID 3642062: 507.7 g/mol vs. nitro-substituted analog: 440.1 g/mol).
  • Halogens (Br, Cl) and alkyl chains (heptyl, ethyl) contribute to hydrophobic interactions, while nitro groups enhance polarity .

Hydrogen Bonding and Supramolecular Assembly: All analogs exhibit weak C–H···O hydrogen bonds, forming dimeric or 3D networks. For example, compounds like 2-(4-bromophenyl)-2-oxoethyl benzoate derivatives form R₂²(10) dimers via methylene-carbonyl interactions .

Collision Cross-Section (CCS) Trends :

  • CID 3642062 ([M+H]+: 508.28) has a CCS of 232.5 Ų, suggesting a compact conformation despite its heptyl chain .
  • Nitro- or halogen-substituted analogs likely exhibit higher CCS due to increased polarity and steric bulk, though direct data are lacking.

Biological Activity

The compound 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a member of the quinoline carboxylate family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H22BrN O3
  • Molecular Weight : 432.32 g/mol
  • InChIKey : IQQPJGOFKAEDQZ-UHFFFAOYSA-N

The compound features a quinoline core, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that derivatives of quinoline carboxylates exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate have shown potent activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain quinoline derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus1.4
Compound BE. coli200
Compound CPseudomonas aeruginosa200

Anti-inflammatory Activity

Quinoline derivatives are also noted for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins. For instance, similar compounds have been shown to interfere with the eicosanoid biosynthesis pathways by inhibiting enzymes like mPGES-1, which is crucial in the production of prostaglandin E2 .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at the University of Bath evaluated a series of quinoline derivatives for their antimicrobial activity. The results indicated that compounds with bromine substitutions exhibited enhanced activity against E. coli compared to their non-brominated counterparts .
  • Inflammation Model :
    In an experimental model of inflammation, quinoline derivatives were administered to assess their ability to reduce inflammation markers in rodent models. The results demonstrated a significant decrease in TNFα levels, suggesting a strong anti-inflammatory potential .
  • Mechanistic Insights :
    A mechanistic study revealed that the compound could inhibit the NF-kB signaling pathway, which is pivotal in inflammatory responses. This inhibition was linked to a reduction in inflammatory cytokine production .

Q & A

Basic: What are the standard synthetic routes for preparing quinoline-4-carboxylate derivatives like this compound?

Methodological Answer:
The synthesis of quinoline-4-carboxylates typically involves multi-step procedures. A common approach includes:

  • Esterification : Reacting quinoline-4-carboxylic acid with alcohol derivatives under reflux conditions using catalysts like H₂SO₄ or DCC (dicyclohexylcarbodiimide). For example, ethyl esters can be synthesized via acid chloride intermediates (e.g., thionyl chloride treatment followed by alcohol addition) .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions. For instance, 4-bromophenyl groups can be incorporated using PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ in DMF/K₂CO₃ systems .
  • Functionalization : Post-synthetic modifications, such as oxidation of ethyl groups to ketones using oxidizing agents like KMnO₄ or CrO₃.

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:
A combination of analytical techniques is employed:

  • Spectroscopy :
    • ¹H/¹³C NMR : To verify substituent positions and integration ratios (e.g., distinguishing methylquinoline protons from ethylphenyl groups) .
    • IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and ester linkages .
  • X-ray Crystallography : Resolves crystallographic disorder and confirms bond lengths/angles. For example, single-crystal studies at 100 K with R factor < 0.1 ensure accuracy in structural assignment .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination).
    • Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary bioactivity .
  • Computational Docking : Molecular modeling (e.g., AutoDock Vina) to predict binding affinity to protein targets, guided by structural analogs in literature .

Advanced: How can low yields in esterification steps be optimized?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Replace traditional acids with DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., THF, DCM) to improve reactant solubility.
  • Temperature Control : Gradual heating (e.g., 40–60°C) prevents decomposition of heat-sensitive intermediates .

Advanced: How can structural disorder in X-ray crystallography data be resolved?

Methodological Answer:

  • Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • Refinement Tools : Employ SHELXL or Olex2 for disorder modeling, assigning partial occupancy to overlapping atoms.
  • Complementary Techniques : Pair crystallography with solid-state NMR or DFT calculations to validate ambiguous regions .

Advanced: How should contradictory biological activity data be analyzed?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects (e.g., hormesis).
  • Metabolite Screening : Use LC-MS to detect degradation products that may influence activity .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 8-trifluoromethyl or 4-chlorophenyl analogs) to isolate substituent-specific effects .

Advanced: What strategies mitigate byproduct formation during Pd-catalyzed coupling?

Methodological Answer:

  • Ligand Selection : Bulky ligands like PCy₃ reduce undesired homocoupling by stabilizing the Pd intermediate .
  • Oxygen-Free Conditions : Conduct reactions under argon/N₂ to prevent Pd oxidation.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the target compound .

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